N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea
Description
Properties
CAS No. |
917745-88-1 |
|---|---|
Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
1-butyl-3-(4-but-3-ynyl-6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H18N4O2/c1-3-5-7-10-9-11(18)16-12(15-10)17-13(19)14-8-6-4-2/h1,9H,4-8H2,2H3,(H3,14,15,16,17,18,19) |
InChI Key |
QGHPNLLQUAXVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NC(=CC(=O)N1)CCC#C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Biginelli Reaction
The Biginelli reaction is a well-established method for synthesizing dihydropyrimidinones, including N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea. This reaction typically involves the condensation of an aldehyde, urea, and a β-ketoester under acidic conditions.
General Reaction Scheme
The general scheme for the Biginelli reaction can be summarized as follows:
$$
\text{Aldehyde} + \text{Urea} + \text{β-Ketoester} \rightarrow \text{Dihydropyrimidinone}
$$
Solvent-Free Conditions
Recent studies have indicated that solvent-free conditions enhance the yield and efficiency of the Biginelli reaction. For instance, using solid-state reactions can significantly reduce reaction times while improving product yields.
Table 1: Comparison of Reaction Conditions
| Solvent | Time (h) | Catalyst (mol%) | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| 1,4-Dioxane | 6 | 10 | 65 | Reflux |
| Acetonitrile | 5 | 10 | 77 | Reflux |
| Toluene | 7 | 10 | 71 | Reflux |
| Ethanol | 2 | 10 | 87 | Reflux |
| Solvent-free | 1 | 10 | 92 | Reflux |
This table illustrates the effectiveness of solvent-free conditions compared to traditional solvents in terms of yield and reaction time.
Biocatalysis
Another innovative approach involves using biocatalysts such as lipase in deep eutectic solvents (DES). This method has shown to provide higher yields and shorter reaction times compared to conventional methods.
Table 2: Optimization of Lipase Catalysis
| Entry | Lipase (% w/w) | Time (h) | Yield (%) |
|---|---|---|---|
| A | 3 | 6 | 80 |
| B | 5 | 4 | 95 |
| C | 7 | 4 | 95 |
As shown in Table 2, the optimal concentration of lipase was found to be around 5% w/w, yielding up to 95% under optimized conditions.
One-Pot Synthesis
One-pot synthesis methods have also been explored as an efficient means to prepare this compound. This method simplifies the process by combining all reactants in a single reaction vessel.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or but-3-yn-1-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.
Scientific Research Applications
N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Urea vs. Carboxamido/Keto Groups
The urea moiety in the target compound contrasts with carboxamido or keto substituents in related molecules. For instance, carboxamido-substituted 4-oxoquinolines show moderate solubility but lower metabolic stability compared to urea analogs .
Alkyne vs. Alkyl/Halogen Substituents
In 4-oxoquinolines, chloro substituents enhance potency via hydrophobic interactions, while alkynyl groups may confer metabolic resistance due to reduced oxidative susceptibility .
Data Table: Key Structural and Hypothetical Properties
*Calculated using fragment-based methods (e.g., AlogPS).
Research Findings and Gaps
- Activity : The alkyne substituent may reduce cytochrome P450-mediated metabolism compared to alkyl chains, as seen in similar compounds .
- Crystallography: No structural data are available for the target compound. SHELX-based refinements (e.g., SHELXL) are standard for small-molecule crystallography but require high-quality diffraction data .
Biological Activity
N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butyl group attached to a urea moiety and a dihydropyrimidine ring, which is known for contributing to various biological activities.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Enzyme Inhibition : Many dihydropyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes. For example, they may inhibit enzymes like MurB, which is crucial in bacterial cell wall synthesis.
- Antimicrobial Activity : The presence of the butynyl side chain enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes.
- Anticancer Properties : Some studies suggest that dihydropyrimidines can induce apoptosis in cancer cells through various pathways.
Antimicrobial Efficacy
Recent studies have demonstrated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Mycobacterium tuberculosis | 40 |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
-
Study on Antitubercular Activity :
A study evaluated the effectiveness of this compound against Mycobacterium tuberculosis. The compound showed promising results with an MIC value of 40 µg/mL, suggesting potential as an antitubercular agent . -
Cytotoxicity Assay :
In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µg/mL. The mechanism was attributed to the induction of apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
